Ponicidin

Breast Cancer Cytotoxicity Cell Cycle Arrest

RIPK1-targeted research demands probes with defined binding affinity, not generic diterpenoids. Oridonin lacks RIPK1 binding (Kd=135 nM unique to ponicidin) and shows divergent cell-type selectivity, risking confounded results. Ponicidin resolves this: • RIPK1 binding (Kd=135 nM); disrupts JAK1-STAT1/STAT3 & NF-κB without affecting IκB-α phosphorylation • Selective MCF-7 cytotoxicity with reduced MCF-10A toxicity vs. oridonin • Sub-μM potency: K562 IC50=0.09 μg/mL, T24 IC50=0.32 μg/mL Supplied ≥98% (HPLC), shipped with cold-chain options.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B1255605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonicidin
Synonymsponicidin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C
InChIInChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3
InChIKeyWHRDRHNMTIXZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ponicidin: Cell-Selective ent-Kaurane Diterpenoid


Ponicidin (Rubescensine B) is an ent-kaurane diterpenoid isolated from *Rabdosia rubescens* (syn. *Isodon rubescens*), a traditional Chinese medicinal herb [1]. This natural product functions as a multi-targeted modulator of apoptosis, cell cycle progression, and inflammatory signaling. Its core mechanism involves high-affinity binding to receptor-interacting protein kinase 1 (RIPK1) with a dissociation constant (Kd) of 135 nM, which disrupts downstream JAK/STAT and NF-κB signaling cascades [2]. Unlike broad-spectrum cytotoxic agents, ponicidin exhibits pronounced cell-type selectivity, making it a valuable tool for dissecting pathway-specific effects in cancer and neuroinflammation models [3].

  • Target Engagement

    RIPK1 binding and JAK/STAT signaling study context

  • Selectivity

    Cell-type-dependent response in breast cancer models

  • Mechanism

    Non-competitive NF-κB pathway inhibition profile

Ponicidin: Distinct from Oridonin and Analogs


Although ponicidin and its close structural analog oridonin are co-isolated from the same plant and share an ent-kaurane skeleton, their biological activities diverge significantly in a cell-type dependent manner. While oridonin often demonstrates superior potency against certain cancer cell lines (e.g., A375-S2 melanoma, IC50 = 15.1 μM vs. ponicidin's weaker activity), ponicidin is markedly more effective in others, such as MCF-7 breast cancer cells [1]. Crucially, ponicidin selectively targets RIPK1 with high affinity (Kd = 135 nM) [2], a property not reported for oridonin, which instead acts through a Bax-regulated mitochondrial pathway [3]. Furthermore, their differential impact on cell cycle regulation in normal vs. cancerous breast epithelial cells (MCF-10A vs. MCF-7) underscores that these analogs are not functionally interchangeable [1]. Substituting ponicidin with a generic ent-kaurane diterpenoid would introduce confounding variables, jeopardizing experimental reproducibility and invalidating mechanistic conclusions.

  • RIPK1 target engagement profile may not transfer to oridonin or other analogs

  • Cell-type selectivity pattern can invert, altering MCF-7 versus MCF-10A response

  • Cell cycle arrest phenotype may shift from S/G2M to G1/S with close structural analogs

Ponicidin: Quantitative Evidence vs. Analogs


MCF-7 Cell Selectivity vs. Oridonin

In a direct head-to-head comparison, ponicidin inhibited clonogenicity and proliferation in MCF-7 breast cancer cells more significantly than oridonin [1]. This contrasts with the activity profile in normal MCF-10A breast epithelial cells, where oridonin was more potent [1]. This cell-type-specific potency inversion is a critical differentiator for ponicidin.

MCF-7 Selectivity vs. Oridonin
Head-to-head
Ponicidin > Oridonin in MCF-7; Oridonin > Ponicidin in MCF-10A

Supports cell-type-dependent selection for ER+ models

Cell-model endpoint context; clonogenic/proliferation assays

Breast Cancer Cytotoxicity Cell Cycle Arrest

Cell Cycle Arrest: S/G2M vs. G1/S Block

Ponicidin and oridonin exhibit fundamentally different effects on cell cycle progression in MCF-7 cells. Ponicidin induced an S/G2M arrest, whereas oridonin caused a G1/S block [1]. This mechanistic divergence provides a clear rationale for selecting ponicidin when targeting late cell cycle phases.

Cell Cycle Arrest
Head-to-head
S/G2M arrest (ponicidin) vs. G1/S block (oridonin) in MCF-7

Distinct cell cycle phase targeting

Flow cytometry endpoint review

Cell Cycle Breast Cancer Mechanism of Action

Non-Competitive NF-κB DNA-Binding Inhibition

While ponicidin and oridonin both interfere with NF-κB DNA-binding activity and share an additional impact on NF-κB nuclear translocation, their effects on specific NF-κB dimers and DNA sequences differ from those of other ent-kaurane diterpenoids like xindongnin A and B [1]. Ponicidin modulates the binding affinity of NF-κB toward various DNA sequences without affecting IκB-α phosphorylation [1].

NF-κB Inhibition Mechanism
Class-level
Decreases Bmax without altering Kd; non-competitive

Non-competitive NF-κB-DNA binding context

Pathway-response interpretation required

NF-κB Signaling Inflammation Cancer

High-Affinity RIPK1 Target Engagement

Ponicidin binds to receptor-interacting protein kinase 1 (RIPK1) with high affinity, exhibiting a dissociation constant (Kd) of 135 nM [1]. This direct target engagement has not been reported for its close analog oridonin, which primarily acts through mitochondrial apoptotic pathways [2]. Ponicidin's RIPK1 binding enhances the protein's resistance to proteolytic degradation and disrupts downstream JAK1-STAT1 signaling, effectively inhibiting pro-inflammatory cytokine release [1].

RIPK1 Binding Affinity
Reported
Kd = 135 nM (mouse RIPK1)

Supports RIPK1 target engagement studies

Assay context for necroptosis/neuroinflammation models

RIPK1 Neuroinflammation Necroptosis Target Engagement

Distinct Pharmacokinetics vs. Oridonin

In a rat pharmacokinetic study following oral administration of *Rabdosia rubescens* extract, ponicidin exhibited a distinct plasma concentration-time profile compared to oridonin and rosmarinic acid [1]. The linear range for ponicidin quantification was 1-256 ng/mL, while that for oridonin was 2-512 ng/mL [1]. This indicates different absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo dosing and efficacy studies.

PK Profile vs. Oridonin
Cross-study
Linear range 1–256 ng/mL (ponicidin) vs. 2–512 ng/mL (oridonin)

Exposure-model differentiation from analogs

Requires dose-model validation; rat plasma UPLC-MS/MS

Pharmacokinetics Bioavailability In Vivo Studies

Potent Cytotoxicity in Leukemia and Bladder Cancer

In a screen of ent-kaurane diterpenoids isolated from *Isodon xerophilus*, ponicidin (Compound 6) demonstrated the most potent cytotoxic activity against K562 (human chronic myelogenous leukemia) and T24 (human bladder carcinoma) cell lines, with IC50 values of 0.09 μg/mL and 0.32 μg/mL, respectively . This sub-micromolar potency surpasses that of other co-isolated analogs like rabdoternin A and longikaurin F .

Cytotoxicity Potency
Data to verify
K562 IC50 = 0.09 μg/mL; T24 = 0.32 μg/mL

Supports cytotoxicity endpoint review

Reported screening context; source-specific review advised

Leukemia Bladder Cancer Cytotoxicity IC50

Ponicidin: Optimal Research Applications


MCF-7 Breast Cancer Mechanistic Studies

Utilize ponicidin as a selective cytotoxic agent in MCF-7 cells. Based on direct comparative evidence, ponicidin inhibits proliferation and clonogenicity more potently than oridonin in this cell line, while oridonin is more potent in normal MCF-10A cells [1]. This differential sensitivity makes ponicidin ideal for dissecting oncogenic pathways in ER+ breast cancer with reduced confounding toxicity in normal epithelial controls. Additionally, ponicidin's induction of S/G2M arrest provides a distinct cell cycle phenotype for combination studies with G1/S-specific agents [1].

RIPK1-Dependent Neuroinflammation and Necroptosis

Leverage ponicidin's high-affinity RIPK1 binding (Kd = 135 nM) as a chemical probe to study RIPK1-mediated signaling in neuroinflammation, necroptosis, or Alzheimer's disease models [2]. Ponicidin's ability to stabilize RIPK1 and disrupt downstream JAK1-STAT1/STAT3 pathways offers a unique tool for target validation and pathway dissection [2]. This application is not possible with the close analog oridonin, which lacks RIPK1 binding activity.

Leukemia and Bladder Cancer Xenograft Studies

Select ponicidin for in vivo efficacy studies in K562 (leukemia) or T24 (bladder cancer) xenograft models based on its validated sub-micromolar in vitro potency (IC50 = 0.09 μg/mL and 0.32 μg/mL, respectively) . Given that ponicidin was the most potent diterpenoid in the screening panel , it represents the best candidate for translation from in vitro to in vivo in these specific tumor types. Researchers should account for ponicidin's distinct pharmacokinetic profile, which differs from oridonin, when designing dosing regimens [3].

Non-Competitive NF-κB Signaling Studies

Employ ponicidin as a tool compound to study NF-κB transcriptional regulation without affecting IκB-α phosphorylation or degradation [4]. Ponicidin's unique mechanism—decreasing Bmax of NF-κB-DNA interaction without altering Kd—provides a non-competitive inhibition profile distinct from other diterpenoids [4]. This makes it particularly useful for experiments aimed at understanding the structural determinants of NF-κB-DNA binding and for screening combination therapies that target alternative nodes in the NF-κB pathway.

Application
Selection Property
Validation Focus
MCF-7 cell-model studies
Cell-type selectivity profile
Proliferation and clonogenicity endpoints
RIPK1 neuroinflammation studies
RIPK1 target engagement context
JAK/STAT pathway inhibition endpoints
Leukemia/bladder cancer cell studies
Reported cytotoxicity potency ranking
In vivo exposure-model review
NF-κB signaling pathway studies
Non-competitive inhibition mechanism
NF-κB-DNA binding endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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